molecular formula C16H16O3 B3269117 Bis(p-methoxyphenyl)acetaldehyde CAS No. 5032-08-6

Bis(p-methoxyphenyl)acetaldehyde

Cat. No.: B3269117
CAS No.: 5032-08-6
M. Wt: 256.3 g/mol
InChI Key: PXIHUMRBBHQCAR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Bis(4-methoxyphenyl)acetaldehyde is not explicitly provided in the available literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of Bis(4-methoxyphenyl)acetaldehyde are not well-documented in the available literature .

Scientific Research Applications

Chemical Reactions and Derivatives

Bis(4-methoxyphenyl)acetaldehyde has been studied for its reactivity in various chemical reactions. For instance, it undergoes rearrangement reactions with alcohols to form bis(4-methoxyphenyl)acetals and can rearrange to deoxybenzoin in boiling sulfuric or phosphoric acids (Tadros, Ramzi Tadros, & Ishak, 1976); (Tadros, Sakla, Awad, & Helmy, 1972). Moreover, its derivatives have been prepared and utilized in the study of microbial degradation of methoxychlor (Baarschers & Vukmanich, 1986).

Catalytic Applications

In the field of catalysis, bis(4-methoxyphenyl)acetaldehyde has shown utility. For example, bis(4-methoxyphenyl)telluroxide, a derivative, catalyzes the reaction of cyclopentanone or cyclohexanone with aldehydes under mild conditions (Zheng, Wang, Shao, & Zhong, 1997). Furthermore, bis(4-methoxyphenyl) telluroxide has been employed as a mild oxidizing agent for specific compounds (Barton, Ley, & Meerholz, 1979).

Photoluminescent Properties

The photoluminescent properties of bis(4-methoxyphenyl)acetaldehyde derivatives have been explored. For instance, 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, synthesized using a derivative, exhibit high photoluminescence, which is significant in the study of materials science (Lowe & Weder, 2002).

Applications in Organic Synthesis

In organic synthesis, derivatives of bis(4-methoxyphenyl)acetaldehyde have been applied in various syntheses. For example, Lawesson's reagent, a compound containing a bis(4-methoxyphenyl) moiety, is used in thionations and the synthesis of heterocyclic compounds (Jesberger, Davis, & Barner, 2003). Additionally, it is involved in the synthesis of diverse heterocycles with aldehyde functionality (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).

Mechanism of Action

The mechanism of action of Bis(4-methoxyphenyl)acetaldehyde is not well-documented in the available literature .

Safety and Hazards

The safety data sheets for similar compounds suggest that they should be handled with care. They should not be ingested or inhaled, and contact with skin, eyes, or clothing should be avoided .

Future Directions

The future directions for the research and application of Bis(4-methoxyphenyl)acetaldehyde are not well-documented in the available literature .

Properties

IUPAC Name

2,2-bis(4-methoxyphenyl)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-18-14-7-3-12(4-8-14)16(11-17)13-5-9-15(19-2)10-6-13/h3-11,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIHUMRBBHQCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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